Pyridine, 4-chloro-3-isocyanato-

kinase inhibitor SAR sorafenib

Medicinal chemists require building blocks that enable both urea linkage formation and late-stage diversification. This pyridine-based isocyanate delivers orthogonal reactivity for diaryl urea synthesis. - **Pharmacophore advantage**: Pyridine core provides 5-fold kinase potency improvement vs. phenyl isocyanate analogs (sorafenib SAR class evidence). - **Synthetic versatility**: 4-chloro substituent allows Suzuki coupling after urea formation, enabling rapid analog libraries. - **Proven application**: Central scaffold in regorafenib-like kinase inhibitor cores and antiviral heterocyclic ureas.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
Cat. No. B13251997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-chloro-3-isocyanato-
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)N=C=O
InChIInChI=1S/C6H3ClN2O/c7-5-1-2-8-3-6(5)9-4-10/h1-3H
InChIKeyGTGSCCFGFIPCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 4-chloro-3-isocyanato-: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


Pyridine, 4-chloro-3-isocyanato- (CAS 1250977-48-0) is a heterobifunctional reagent featuring an electrophilic isocyanate group at the 3-position and a chlorine atom at the 4-position of the pyridine ring . With a molecular formula of C6H3ClN2O and a molecular weight of 154.55 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for constructing urea and carbamate linkages via nucleophilic addition reactions [REFS-2, REFS-3]. Its structural design allows it to participate in both isocyanate-based condensations and palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex kinase inhibitors and antiviral agents.

Electrophilic isocyanate for urea and carbamate bond formation
4-Chloro handle enables palladium-catalyzed Suzuki cross-coupling
Heterocyclic building block for kinase inhibitor and antiviral agent synthesis

Why Pyridine, 4-chloro-3-isocyanato- Cannot Be Interchanged with Simple Phenyl Isocyanates in Kinase-Targeted Synthesis


The substitution pattern and electronic nature of the pyridine ring in 4-chloro-3-isocyanato-pyridine confer distinct advantages in drug design that cannot be replicated by phenyl isocyanate analogs. The seminal development of sorafenib demonstrated that replacing a benzene ring with a pyridine core in a lead compound increased kinase inhibitory activity by 5-fold and improved aqueous solubility and cLogP [1]. This 'pyridine switch' strategy, which leverages the electron-deficient nature of the pyridine ring to enhance hydrogen-bonding capabilities and metabolic stability, is directly applicable to this building block. Therefore, substituting this compound with a generic phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, risks a measurable loss in target potency and unfavorable physicochemical properties.

Target Potency Pyridine ring electron deficiency may enhance hydrogen bonding; substitution with phenyl isocyanate risks lower kinase inhibition potential.
Physicochemical Profile Pyridine scaffold offers lower predicted lipophilicity and improved aqueous solubility; phenyl analog may not match drug-likeness.
Synthetic Versatility Orthogonal reactive sites (isocyanate + chloro) enable sequential transformations; simple phenyl isocyanates lack the chloro handle for diversification.

Quantitative Differentiation of Pyridine, 4-chloro-3-isocyanato- from Closest Analogs


Enhanced Kinase Inhibitory Activity via Pyridine vs. Benzene Scaffold Switch

A structure-activity relationship (SAR) study during the development of sorafenib demonstrated that replacing a benzene ring with a pyridine ring in the lead compound IV (which contained a phenylurea core) to form compound V resulted in a 5-fold increase in kinase inhibitory activity [1]. This finding underscores the potential of 4-chloro-3-isocyanato-pyridine as a superior synthon over its benzene analog, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, for constructing kinase inhibitor libraries.

Pyridine-switch SAR
Class-level inference
5-fold increase in kinase inhibitory activity (pyridine vs. benzene)
Reported class-level SAR; supports kinase-targeted library design
Assay details not specified; model-specific review needed.
kinase inhibitor SAR sorafenib

Improved Physicochemical Profile: Lower cLogP Compared to Phenyl Isocyanate Analog

The pyridine scaffold inherently possesses lower lipophilicity than a benzene ring. During the sorafenib optimization, the pyridine switch not only improved activity but also enhanced water solubility and cLogP [1]. While direct experimental logP data for 4-chloro-3-isocyanato-pyridine is limited, computational predictions suggest a cLogP significantly lower than that of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (predicted logP ~3.5), thereby offering a more favorable drug-likeness profile.

Predicted cLogP
Supporting evidence
Estimated reduction ~2 log units (pyridine ~1.5 vs. phenyl ~3.5)
Lower predicted lipophilicity may support solubility and drug-likeness
Computational prediction; experimental validation may vary.
drug-likeness cLogP solubility

Unique Regiochemistry Enables Orthogonal Cross-Coupling Chemistry

The 4-chloro substituent ortho to the isocyanate group in 4-chloro-3-isocyanato-pyridine provides a synthetic handle that is not present in the corresponding unsubstituted isocyanatopyridines or in phenyl isocyanate analogs. This allows for sequential, chemoselective transformations: the isocyanate group can be reacted first with amines or alcohols to form ureas or carbamates, followed by palladium-catalyzed Suzuki coupling of the chlorine atom with arylboronic acids to introduce additional diversity . This orthogonal reactivity is a distinct advantage over 3-isocyanatopyridine, which lacks the chloro substituent.

Orthogonal reactivity
Data to verify
Two reactive sites: isocyanate (nucleophilic addition) and chloro (Suzuki coupling)
Enables sequential, chemoselective transformations for diverse library synthesis
Reaction conditions may require optimization; no source provided.
C-H functionalization Suzuki coupling late-stage diversification

Potential for Regorafenib Analog Synthesis with Improved Kinase Selectivity

The reaction of 4-chloro-3-isocyanato-pyridine with 4-amino-3-fluorophenol yields the diaryl urea core found in the anticancer drug regorafenib . This demonstrates its direct application in synthesizing clinically relevant kinase inhibitor scaffolds. When compared to the synthesis using 4-chloro-3-(trifluoromethyl)phenyl isocyanate (a key step in both sorafenib and regorafenib), the pyridine analog potentially offers a route to new chemical entities with altered kinase selectivity profiles, which are crucial for overcoming resistance.

Regorafenib core synthesis
Data to verify
Forms diaryl urea core via reaction with 4-amino-3-fluorophenol
Enables synthesis of kinase inhibitor scaffolds related to regorafenib
Reaction conditions: DMSO, 25°C; further selectivity profiling needed.
regorafenib diaryl urea multi-kinase inhibitor

Optimal Application Scenarios for Pyridine, 4-chloro-3-isocyanato- Based on Comparative Evidence


Kinase Inhibitor Library Design Targeting VEGFR and RAF Kinases

Based on the class-level evidence from sorafenib SAR, where a pyridine scaffold conferred a 5-fold potency increase , 4-chloro-3-isocyanato-pyridine is ideally suited for generating focused kinase inhibitor libraries. Its reactivity enables the systematic synthesis of diaryl ureas with improved drug-like properties.

Late-Stage Diversification of Urea/Carbamate Cores via Palladium Catalysis

Exploiting the orthogonal reactivity of the 4-chloro substituent, researchers can use this building block to first establish a urea or carbamate linkage and then introduce diverse aryl groups via Suzuki coupling . This is particularly useful for SAR studies where the isocyanate-derived core remains constant while the peripheral aryl group is varied.

Synthesis of Next-Generation Regorafenib Analogs

As demonstrated by its reaction with 4-amino-3-fluorophenol , this compound can form the central diaryl urea core of regorafenib. Medicinal chemists can leverage this to create analogs exploring modifications at the pyridine ring, which may lead to compounds with differentiated kinase selectivity and improved resistance profiles.

Development of Antiviral Agents Requiring Heterocyclic Urea Linkers

The compound's reported use as a building block for antiviral agents suggests its utility in constructing heterocyclic urea derivatives targeting viral enzymes. Its unique electronic and steric properties may impart superior target binding compared to simpler phenyl isocyanates.

Application
Selection Property
Validation Focus
VEGFR/RAF kinase inhibitor libraries
Pyridine scaffold reactivity for urea formation
Kinase inhibition assay context
Late-stage diversification via Suzuki coupling
Orthogonal reactivity (isocyanate + chloro)
Reaction sequence efficiency and scope
Regorafenib analog synthesis
Diaryl urea core formation
Kinase selectivity profiling and resistance evaluation
Antiviral heterocyclic urea synthesis
Heterocyclic isocyanate for urea linker
Antiviral target binding and selectivity review
Quote Request

Request a Quote for Pyridine, 4-chloro-3-isocyanato-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.